![molecular formula C19H13ClFN5O2 B2990281 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide CAS No. 887457-87-6](/img/structure/B2990281.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is usually carried out under ultrasonic-assisted conditions, which can yield good results .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is similar to the structure of natural purines .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been reported to exhibit various pharmacological potentials, including antiviral, antimicrobial, and antitumor activities . They can inhibit EGFR and ErbB2 kinases at a sub-micromolar level .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their structural, vibrational, electronic, and non-linear optical (NLO) properties .科学的研究の応用
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. For example, a study conducted by El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among the new derivatives, one compound exhibited significant activity, highlighting the potential of these compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Radioligand Development for PET Imaging
Pyrazolo[1,5-a]pyrimidineacetamides have been explored as selective ligands for the translocator protein (18 kDa) (TSPO), which is implicated in neuroinflammation. For instance, Dollé et al. (2008) reported the radiosynthesis of [18F]DPA-714, a compound within this class, designed for in vivo imaging using positron emission tomography (PET). This work demonstrates the utility of such compounds in developing diagnostic tools for neuroinflammatory diseases (Dollé et al., 2008).
Neuroinflammation PET Imaging Agents
Further research into pyrazolo[1,5-a]pyrimidines has led to the development of novel derivatives as PET imaging agents for neuroinflammation. Damont et al. (2015) synthesized a series of fluoroalkyl- and fluoroalkynyl- analogues displaying high affinity for TSPO. These compounds, upon radiolabeling with fluorine-18, showed promising results in in vivo PET imaging of neuroinflammation, suggesting their potential as diagnostic tools for neurodegenerative diseases (Damont et al., 2015).
Synthesis and Characterization for Various Biological Activities
The versatility of pyrazolo[3,4-d]pyrimidine derivatives extends beyond antitumor and diagnostic applications. Studies have synthesized and characterized these compounds for a range of biological activities, including anti-inflammatory and analgesic properties. For example, research by Farag et al. (2012) introduced new quinazolinone derivatives with potential anti-inflammatory and analgesic activities, showcasing the broad therapeutic potential of compounds within this chemical framework (Farag et al., 2012).
Safety And Hazards
将来の方向性
The future directions for pyrazolo[3,4-d]pyrimidines research could involve the development of novel inhibitors with high potency and specificity . Simultaneous targeting of multiple nodes in the pathway, such as MEK and ERK, offers the prospect of enhanced efficacy as well as reduced potential for acquired resistance .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVVYIEWCLSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)
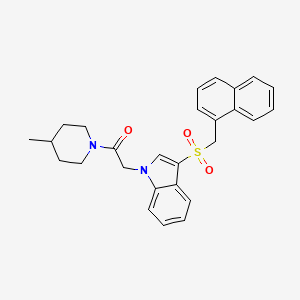
![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)
![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
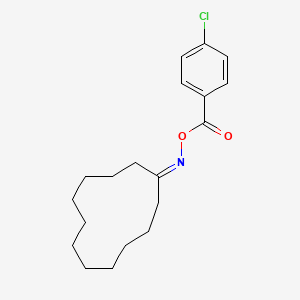
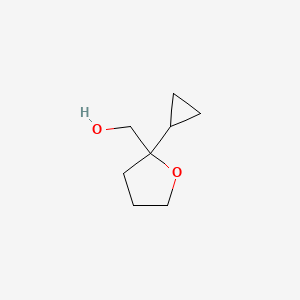
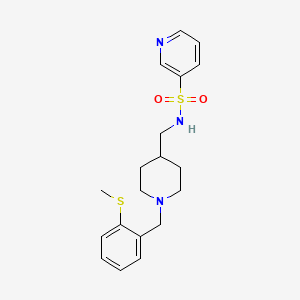
![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)
![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)
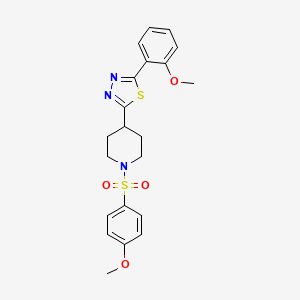
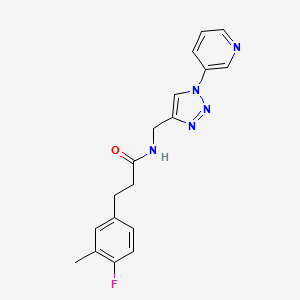
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)